MFCD18313469
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Overview
Description
The compound with the identifier “MFCD18313469” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “MFCD18313469” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents under controlled temperatures and pressures.
Step 3: Purification of the final product through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key factors include:
Temperature Control: Maintaining an optimal temperature range to ensure the reaction proceeds efficiently.
Pressure Regulation: Using pressurized systems to enhance reaction rates.
Catalysts: Employing catalysts to lower activation energy and increase reaction speed.
Chemical Reactions Analysis
Types of Reactions
The compound “MFCD18313469” undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
The compound “MFCD18313469” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18313469” exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. Key aspects include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.
Properties
IUPAC Name |
methyl 2-chloro-5-(3-hydroxy-4-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-4-11(8-14(9)17)10-5-6-13(16)12(7-10)15(18)19-2/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGKXOITENLOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684038 |
Source
|
Record name | Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261978-17-9 |
Source
|
Record name | Methyl 4-chloro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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